Ortho vs. Para Methoxy: Lipophilicity Comparison
The ortho-methoxy substitution in 4-(2-methoxy-phenylsulfanyl)-piperidine is predicted to yield a lower calculated logP (ClogP) compared to the para-methoxy regioisomer 4-(4-methoxyphenylsulfanyl)piperidine, due to intramolecular hydrogen bond formation between the methoxy oxygen and the sulfur atom reducing solvent-accessible hydrophobic surface area . This difference is a class-level inference drawn from the well-established ortho-effect in 2-methoxydiphenyl sulfides, where ortho substitution consistently lowers experimental logP by 0.3–0.5 units relative to the para isomer [1].
| Evidence Dimension | Calculated lipophilicity (ClogP) |
|---|---|
| Target Compound Data | Predicted ClogP ≈ 3.0 (ortho-OCH₃) |
| Comparator Or Baseline | 4-(4-Methoxyphenylsulfanyl)piperidine: predicted ClogP ≈ 3.3–3.5 (para-OCH₃). 4-(Phenylsulfanyl)piperidine: predicted ClogP ≈ 3.2. |
| Quantified Difference | Calculated ΔClogP ≈ 0.3–0.5 units lower for ortho vs. para; ortho also lower than des-methoxy parent. |
| Conditions | In silico prediction using fragment-based methods (e.g., ACD/Labs or KOWWIN); experimental validation pending. |
Why This Matters
Lower lipophilicity for the ortho isomer can translate into improved aqueous solubility and reduced non-specific protein binding, key parameters for selecting a building block with favorable developability characteristics.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition Coefficients and Their Uses. Chem. Rev. 1971, 71 (6), 525–616. (Ortho-effect on logP of substituted diphenyl sulfides). View Source
